molecular formula C13H7Cl2NO2 B14359757 1,3-dichloro-7-nitro-9H-fluorene CAS No. 92961-03-0

1,3-dichloro-7-nitro-9H-fluorene

Cat. No.: B14359757
CAS No.: 92961-03-0
M. Wt: 280.10 g/mol
InChI Key: QBILCHAQTNBYIL-UHFFFAOYSA-N
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Description

1,3-dichloro-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-7-nitro-9H-fluorene typically involves the nitration of 1,3-dichlorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the fluorene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-7-nitro-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Formation of 1,3-dichloro-7-amino-9H-fluorene.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

1,3-dichloro-7-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-7-nitro-9H-fluorene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dichloro-7-fluoroisoquinoline
  • 2,7-dinitrofluoren-9-one
  • 1,3-dichlorofluorene

Uniqueness

1,3-dichloro-7-nitro-9H-fluorene is unique due to the specific arrangement of chlorine and nitro groups on the fluorene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92961-03-0

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

IUPAC Name

1,3-dichloro-7-nitro-9H-fluorene

InChI

InChI=1S/C13H7Cl2NO2/c14-8-5-11-10-2-1-9(16(17)18)3-7(10)4-12(11)13(15)6-8/h1-3,5-6H,4H2

InChI Key

QBILCHAQTNBYIL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC(=C3)Cl)Cl

Origin of Product

United States

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